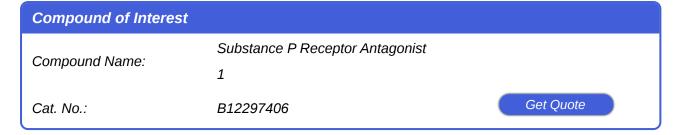


Molecular structure of human neurokinin 1 receptor

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Molecular Structure of the Human Neurokinin 1 Receptor (NK1R)

Introduction

The human neurokinin 1 receptor (NK1R), also known as the substance P receptor (SPR), is a prototypic member of the rhodopsin-like family A of G protein-coupled receptors (GPCRs).[1][2] Its primary endogenous ligand is the undecapeptide Substance P (SP), the first neuropeptide discovered in mammals.[1][3] The SP/NK1R system is a key modulator of a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis (nausea and vomiting), and mood regulation.[3][4][5] Consequently, NK1R has been a significant therapeutic target, leading to the development of approved antagonist drugs like aprepitant for chemotherapy-induced nausea and vomiting.[3][4][6]

The receptor exists in two main isoforms: a full-length 407-amino acid protein and a truncated 311-amino acid splice variant.[1][7][8] The truncated form, which lacks a significant portion of the C-terminal tail, exhibits a tenfold lower binding affinity for Substance P and altered signaling capabilities.[7][9][10] This guide provides a comprehensive overview of the molecular architecture of the full-length human NK1R, its interaction with ligands, associated signaling pathways, and the experimental methodologies used to elucidate its structure.

Molecular Architecture of NK1R



As a Class A GPCR, the NK1R possesses a canonical seven-transmembrane (7TM) helical structure.[1][2] This architecture consists of an extracellular N-terminal domain, seven hydrophobic alpha-helices that span the cell membrane, three intracellular loops (ICLs), three extracellular loops (ECLs), an intracellular amphipathic helix (helix 8), and an intracellular C-terminal domain.[1][2] A structurally important and conserved feature is a disulfide bridge connecting Cys105 in transmembrane domain 3 (TM3) and Cys180 in the second extracellular loop (ECL2), which helps to stabilize the receptor's tertiary structure.[1]

Recent high-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the receptor's conformational states.[11][12] Crystal structures of NK1R bound to antagonists reveal an inactive conformation, characterized by a deep and narrow orthosteric binding pocket.[3][11][13] In contrast, cryo-EM structures of Substance P-bound NK1R in complex with G proteins capture the receptor in a noncanonical active-state conformation, which is distinct from previously reported GPCR structures and provides a blueprint for G protein binding and signal initiation. [12]

Ligand Recognition and Binding

The binding site for both agonists and antagonists is located within the transmembrane helical bundle.[2] The receptor's ability to bind diverse ligands, from the endogenous peptide SP to small-molecule non-peptide antagonists, underscores its conformational flexibility.

Agonist (Substance P) Binding

Cryo-EM structures have revealed the binding mode of Substance P.[12] The C-terminus of the peptide inserts deep into the receptor's orthosteric core, making critical contacts for receptor activation.[12][14] The N-terminal region of SP, meanwhile, interacts with the extracellular loops and the N-terminal tail of the receptor.[12][15][16][17] This bipartite interaction, involving both the deep pocket and the extracellular surface, is crucial for high-affinity binding and the activation of specific downstream signaling pathways, particularly Gs coupling.[10][14]

Antagonist Binding

Clinically used non-peptide antagonists, including aprepitant and netupitant, occupy the same deep orthosteric pocket as the C-terminus of Substance P.[3][11][18][19] High-resolution crystal structures show that these antagonists form multiple hydrogen bonds and hydrophobic



interactions within the binding site.[18] The binding of these molecules induces and stabilizes a distinct inactive receptor conformation. This conformation sterically blocks the binding of Substance P and cross-links the extracellular ends of helices V and VI, preventing the conformational changes required for receptor activation.[12][19]

Quantitative Binding Data

The affinity of various ligands for the NK1R has been determined through radioligand binding assays. This data is critical for understanding structure-activity relationships and for the development of selective therapeutics.

Ligand	Receptor Isoform/Specie s	Assay Type	Affinity (IC50 / Ki)	Reference(s)
Aprepitant	Human NK1R	Radioligand Binding	IC50 = 0.1 nM	[20]
Substance P	Full-length NK1R	-	High Affinity (nM range)	[9][10]
Substance P	Truncated NK1R	-	10-fold lower affinity vs. full- length	[7][9][10]

Signal Transduction Pathways

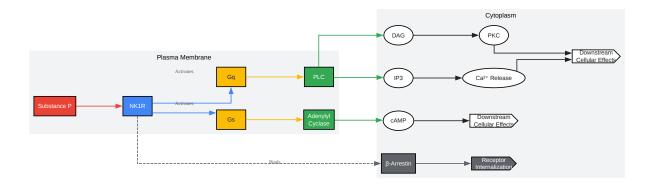
Upon activation by Substance P, NK1R undergoes a conformational change that allows it to engage and activate intracellular heterotrimeric G proteins. The receptor is notably pleiotropic, capable of coupling to multiple G protein subtypes, including Gq, Gs, and to a lesser extent, Gi/o and G12/13.[1][4][10] This promiscuous coupling leads to the initiation of several distinct downstream signaling cascades.

Gq Pathway: This is a primary signaling route for NK1R.[1] The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][8] IP3 diffuses through the cytoplasm to trigger the release of calcium from



intracellular stores, while DAG activates protein kinase C (PKC).[2][5][8] This cascade can subsequently activate the mitogen-activated protein kinase (MAPK) pathway.[7][21]

- Gs Pathway: NK1R can also couple to Gs proteins. The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][8]
- β-Arrestin Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the receptor's C-terminal tail serves as a docking site for β-arrestins.[1][4] β-Arrestin binding uncouples the receptor from G proteins, leading to signal desensitization, and targets the receptor for internalization via clathrin-dependent mechanisms.[9][22]



Click to download full resolution via product page

Caption: NK1R canonical signaling pathways via Gq, Gs, and β-arrestin.

Experimental Methodologies



The elucidation of the NK1R structure and its ligand interactions has been made possible by a combination of advanced biochemical and biophysical techniques.

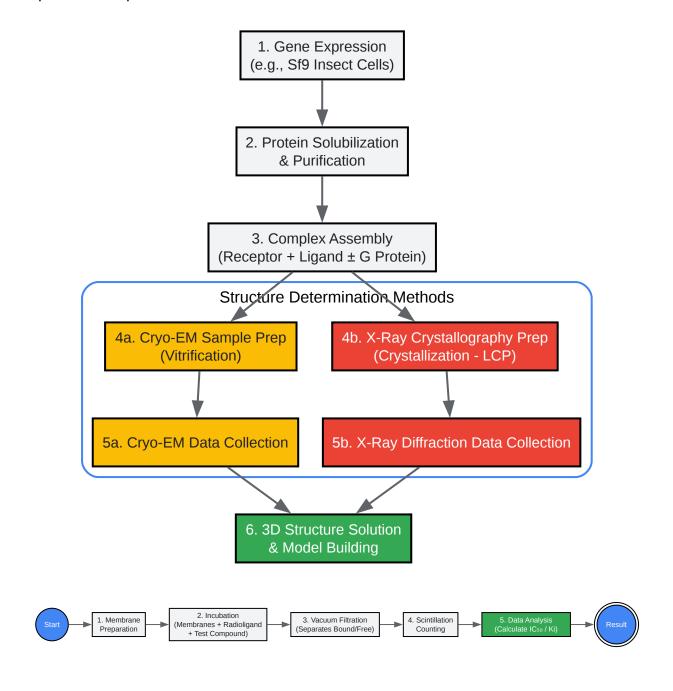
Structural Determination

5.1.1 X-ray Crystallography of Antagonist-Bound NK1R High-resolution structures of NK1R in complex with antagonists have been solved using X-ray crystallography.[11][18][19]

- Protein Expression and Purification: A modified human NK1R construct is expressed in an insect cell system, such as Spodoptera frugiperda (Sf9) cells.[11][23] The receptor is solubilized from cell membranes and purified using affinity chromatography in the presence of a specific antagonist (e.g., aprepitant, netupitant) to stabilize its inactive conformation.
- Crystallization: The purified, antagonist-bound receptor is crystallized, often using the lipidic cubic phase (LCP) method.[11] This involves embedding the protein in a lipidic meso-phase, which mimics the native membrane environment and facilitates the growth of well-ordered crystals.
- Data Collection and Structure Solution: The crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map and build an atomic model of the receptor-ligand complex.
- 5.1.2 Cryo-EM of Agonist-Bound NK1R-G Protein Complex The structure of the active, agonist-bound state has been determined using single-particle cryo-electron microscopy.[12][24][25]
- Complex Formation and Purification: The NK1R is co-expressed with the components of a
 heterotrimeric G protein (e.g., Gq or Gs). The active complex is formed by adding the agonist
 Substance P and a single-chain variable fragment (scFv16) that stabilizes the G protein
 heterotrimer.[12][26][27] The entire complex is then purified.
- Sample Preparation and Vitrification: The purified complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This vitrification process traps the complexes in a layer of amorphous ice, preserving their native structure.
- Data Collection and Image Processing: The vitrified sample is imaged in a transmission electron microscope. Tens of thousands of particle images are collected and subjected to 2D



and 3D classification and reconstruction algorithms to generate a high-resolution 3D density map of the complex.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. mdpi.com [mdpi.com]
- 2. Tachykinin receptor 1 Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. NK1 (substance P) receptor [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. NK1 receptor antagonist Wikipedia [en.wikipedia.org]
- 7. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of the human NK1 tachykinin receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective G protein signaling driven by substance P-neurokinin receptor dynamics -Manglik lab @ UCSF [mangliklab.com]
- 15. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists PubMed [pubmed.ncbi.nlm.nih.gov]







- 20. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? -PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological and Pharmacological Aspects of the NK1-Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemistry, Substance P StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. EMDB-13141: Human Neurokinin 1 receptor (NK1R) substance P Gs complex -Yorodumi [pdbj.org]
- 26. researchgate.net [researchgate.net]
- 27. EMDB-13140: Human Neurokinin 1 receptor (NK1R) substance P Gq chimera (mGsqi)...
 Yorodumi [pdbj.org]
- To cite this document: BenchChem. [Molecular structure of human neurokinin 1 receptor].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12297406#molecular-structure-of-human-neurokinin-1-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com